molecular formula C8H8BrNO3 B13879626 Methyl 2-(6-Bromopyridin-3-yloxy)acetate

Methyl 2-(6-Bromopyridin-3-yloxy)acetate

Cat. No.: B13879626
M. Wt: 246.06 g/mol
InChI Key: RZPIKJMCFVUNDZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-Bromopyridin-3-yloxy)acetate is a brominated pyridine derivative featuring an acetoxy group at the 3-position of the pyridine ring. This compound is structurally characterized by a methyl ester group linked via an oxygen atom to the pyridine core, with a bromine substituent at the 6-position.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-(6-bromopyridin-3-yl)oxyacetate

InChI

InChI=1S/C8H8BrNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3

InChI Key

RZPIKJMCFVUNDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CN=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-Bromopyridin-3-yloxy)acetate typically involves the reaction of 6-bromopyridin-3-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Bromopyridin-3-yloxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-Bromopyridin-3-yloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Bromopyridin-3-yloxy)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • The tetrazole core in introduces nitrogen-rich coordination sites, enabling metal-binding capabilities for MOF synthesis. The pyrimidine core in offers a larger heterocyclic system with sulfur-based substituents, which may influence redox properties and solubility.
  • Substituent Effects: The 6-bromo group in the target compound contrasts with the 2-hydroxyphenyl group in , which participates in intramolecular O–H⋯N hydrogen bonding. This interaction stabilizes the tetrazole-based structure but is absent in the bromopyridine analog.

Reactivity Trends:

  • The bromine in the target compound may enable Suzuki-Miyaura or Ullmann couplings, whereas the tetrazole in is more suited for coordination chemistry (e.g., MOF construction).
  • The thio group in could participate in thiol-ene click reactions, a pathway unavailable to oxygen-based esters.

Crystallographic and Supramolecular Features

  • Target Compound: No direct crystallographic data is available, but its pyridine core may exhibit π-π stacking similar to .
  • Tetrazole-Based Analog : Exhibits intramolecular O–H⋯N hydrogen bonding and intermolecular C–H⋯O interactions, forming antiparallel dimers via offset π-π stacking .
  • Pyrimidine-Based Analog : Structural details are unspecified, but sulfur atoms may engage in weaker van der Waals interactions compared to oxygen or nitrogen.

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